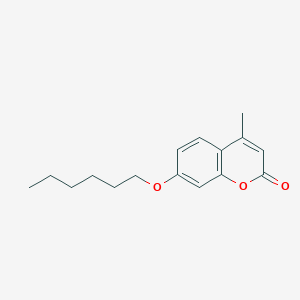

7-(hexyloxy)-4-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

85389-87-3 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

7-hexoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-14-12(2)10-16(17)19-15(14)11-13/h7-8,10-11H,3-6,9H2,1-2H3 |

InChI Key |

SUUYKCTXDRBLPW-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Canonical SMILES |

CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 7 Hexyloxy 4 Methyl 2h Chromen 2 One and Its Analogues

Classical and Modern Synthetic Methodologies for Chromen-2-one Core Formation

The foundational step in synthesizing the target compound is the creation of its precursor, 4-methyl-7-hydroxycoumarin. This is achieved through several established condensation reactions that form the characteristic chromen-2-one (coumarin) bicyclic system.

Pechmann Condensation Approaches for 4-Methyl-7-hydroxycoumarin Precursors

The Pechmann condensation, first reported in 1884, remains the most prevalent and direct method for synthesizing 4-methyl-7-hydroxycoumarin. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For the synthesis of the 4-methyl-7-hydroxycoumarin precursor, resorcinol (B1680541) (a 1,3-dihydroxybenzene) is reacted with ethyl acetoacetate. slideshare.netslideshare.netyoutube.com

The mechanism is understood to begin with the formation of a β-hydroxy ester, which subsequently undergoes cyclization and dehydration to yield the final coumarin (B35378) product. slideshare.netslideshare.net The reaction is typically facilitated by a strong acid catalyst, which activates the carbonyl group of the β-ketoester for nucleophilic attack by the electron-rich phenol.

A variety of acid catalysts and reaction conditions have been explored to optimize the yield and efficiency of this condensation. Concentrated sulfuric acid (H₂SO₄) is the most traditional condensing agent, often requiring careful temperature control (below 10°C during initial addition) and extended reaction times (up to 24 hours) to achieve high yields, which can be as high as 97%. slideshare.netyoutube.comiosrjournals.org Other catalysts have been employed to offer milder conditions, shorter reaction times, or improved environmental profiles. These include:

Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is effective, particularly for simple phenols. slideshare.netslideshare.net

Solid-Phase Catalysts: Nano-crystalline sulfated-zirconia has been used for a solvent-free reaction, yielding 94% of the product after 3 hours at 170°C. wordpress.com

Alternative Acids: Polyphosphoric acid (PPA) and oxalic acid have also been successfully used as condensing agents. sathyabama.ac.in

The choice of catalyst and conditions can significantly impact the reaction's efficiency and work-up procedure.

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | Resorcinol, Ethyl Acetoacetate | Below 10°C, then room temp. for 18-24h | Up to 97% | slideshare.net |

| Nano-crystalline Sulfated-Zirconia | Resorcinol, Ethyl Acetoacetate | 170°C, 3h, solvent-free | 94% | wordpress.com |

| p-Toluenesulfonic acid (p-TsOH) | Resorcinol, Ethyl Acetoacetate | Microwave (800W), 80°C, 180s | ~60% | amazonaws.com |

| Oxalic Acid | Resorcinol, Ethyl Acetoacetate | Reflux in Ethanol for 6h | Not specified | sathyabama.ac.in |

Knoevenagel Condensation and Perkin Reaction Modifications

While the Pechmann condensation is the most common route, other classical organic reactions can be modified to produce the coumarin core. wordpress.comamazonaws.com

The Knoevenagel condensation is a versatile method for forming C=C bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine. nih.gov For coumarin synthesis, this generally involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound. For instance, 8-formyl-7-hydroxycoumarin can be treated with N,N-disubstituted cyanoacetamides in the presence of piperidine to afford novel coumarin derivatives, demonstrating the utility of the Knoevenagel reaction within this chemical family. researchgate.net The reaction can be accelerated and simplified by using ionic liquids as both the solvent and catalyst, which can lead to high yields in minutes at room temperature. nih.gov

The Perkin reaction is another method for synthesizing coumarins. The classical Perkin reaction involves the condensation of an aromatic aldehyde, an acid anhydride, and an alkali salt of the acid to form an α,β-unsaturated carboxylic acid. To synthesize coumarins, an o-hydroxybenzaldehyde is used, which allows for subsequent intramolecular cyclization (lactone formation) to yield the coumarin ring system. This method, along with the Knoevenagel condensation, represents an important alternative synthetic pathway to the chromen-2-one core. amazonaws.com

Alkylation Reactions for Introducing 7-Oxy Substituents

Once the 4-methyl-7-hydroxycoumarin precursor is obtained, the desired alkoxy group is introduced at the 7-position via an O-alkylation reaction. This is a type of Williamson ether synthesis where the hydroxyl group of the coumarin is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Synthesis of 7-(Hexyloxy)-4-methyl-2H-chromen-2-one via O-Alkylation

The synthesis of the title compound, 7-(hexyloxy)-4-methyl-2H-chromen-2-one, is achieved by the O-alkylation of 4-methyl-7-hydroxycoumarin. The reaction typically involves treating the hydroxycoumarin precursor with a hexylating agent, such as 1-bromohexane (B126081), in the presence of a base.

A general and effective procedure involves dissolving 4-methyl-7-hydroxycoumarin in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF). A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates the phenolic hydroxyl group at the 7-position, forming a more nucleophilic phenoxide ion. Subsequently, 1-bromohexane is added, and the mixture is heated under reflux. The phenoxide ion displaces the bromide ion in an Sₙ2 reaction, forming the desired ether linkage. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, the solvent is evaporated, and the crude product is purified, typically by recrystallization from ethanol, to yield 7-(hexyloxy)-4-methyl-2H-chromen-2-one.

Synthesis of Bromohexyloxy Analogues

The synthesis of bromohexyloxy analogues, specifically 7-((6-bromohexyl)oxy)-4-methyl-2H-chromen-2-one, follows the same O-alkylation principle. researchgate.net In this case, the alkylating agent is 1,6-dibromohexane. researchgate.netgoogle.com

The reaction is carried out by refluxing 4-methyl-7-hydroxycoumarin with an excess of 1,6-dibromohexane in a solvent like acetone, with potassium carbonate serving as the base. researchgate.net Using an excess of the dibromoalkane favors mono-alkylation, where only one of the bromine atoms is displaced by the coumarin phenoxide, leaving the other terminus of the hexyl chain functionalized with a bromine atom. This resulting compound is a key intermediate for further functionalization, for example, in the creation of fluorescent probes. researchgate.netgoogle.com The product is isolated and purified using standard techniques like filtration and recrystallization.

Synthesis of Allyloxy Analogues

The synthesis of 7-(allyloxy)-4-methyl-2H-chromen-2-one is another example of the Williamson ether synthesis applied to the 4-methyl-7-hydroxycoumarin precursor. nih.gov The procedure is analogous to the synthesis of the hexyloxy derivative.

4-methyl-7-hydroxycoumarin is reacted with an allyl halide, typically allyl bromide, in a suitable solvent such as acetone. Anhydrous potassium carbonate is again the base of choice to facilitate the deprotonation of the hydroxyl group. The reaction mixture is heated under reflux until completion. After work-up, which involves removing the inorganic base and evaporating the solvent, the product, 7-(allyloxy)-4-methyl-2H-chromen-2-one, is obtained and can be purified by recrystallization. nih.gov

| Target Compound | Alkylating Agent | Base/Solvent | General Conditions | Reference |

|---|---|---|---|---|

| 7-(Hexyloxy)-4-methyl-2H-chromen-2-one | 1-Bromohexane | K₂CO₃ / Acetone or DMF | Heated under reflux | (Procedure inferred) |

| 7-((6-Bromohexyl)oxy)-4-methyl-2H-chromen-2-one | 1,6-Dibromohexane | K₂CO₃ / Acetone | Heated under reflux | researchgate.netgoogle.com |

| 7-(Allyloxy)-4-methyl-2H-chromen-2-one | Allyl bromide | K₂CO₃ / Acetone | Heated under reflux | nih.gov |

Further Derivatization Strategies on the Chromen-2-one Scaffold

Advanced synthetic strategies aim to enhance the molecular diversity of the 7-(hexyloxy)-4-methyl-2H-chromen-2-one framework. These modifications are primarily centered on the introduction of new ring systems, alteration of existing substituents, and conjugation with other biologically active molecules to create hybrid compounds with potentially synergistic or novel functionalities.

The incorporation of heterocyclic rings, such as triazoles and thiazoles, onto the coumarin scaffold is a prominent strategy in medicinal chemistry to generate compounds with enhanced biological activities. These nitrogen- and sulfur-containing heterocycles can significantly influence the pharmacological profile of the parent molecule.

Triazoles: Although direct synthesis on the 7-hexyloxy analogue is not detailed, strategies starting from the parent 7-hydroxycoumarin are well-established. For instance, 7-hydroxy-4-phenylcoumarin can be linked to 1,2,4-triazole moieties through a click chemistry approach, yielding derivatives with potent cytotoxic activities against various cancer cell lines. This method typically involves the etherification of the 7-hydroxy group with a linker containing a terminal alkyne, followed by a copper-catalyzed cycloaddition with an appropriate azide.

Thiazoles: The thiazole moiety, a key component in many pharmacologically active agents, has been successfully introduced onto the 7-hydroxy-4-methylcoumarin scaffold. rdd.edu.iq One synthetic route involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, creating the intermediate 7-chloro-4-methyl-2H-chromen-2-one. rdd.edu.iq This intermediate can then undergo a nucleophilic aromatic substitution with 2-aminobenzothiazole to yield a coumarin-thiazole conjugate. rdd.edu.iq Another approach involves brominating the 7-acetoxy-4-methylcoumarin intermediate, which is then reacted with 2-aminobenzothiazole in ethanol to form the final product. rdd.edu.iq

Table 1: Synthesis of Thiazole-Coumarin Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 7-hydroxy-4-methyl-2H-chromen-2-one | 1. POCl₃2. 2-aminobenzothiazole | N-(4-methyl-2-oxo-2H-chromen-7-yl)benzo[d]thiazol-2-amine | rdd.edu.iq |

Modifications at the C-3 and C-4 positions of the coumarin nucleus are critical for tuning the biological activity and conducting structure-activity relationship (SAR) studies. These positions are synthetically accessible and allow for the introduction of a wide range of substituents.

C-3 Position Modifications: The C-3 position is often targeted for introducing alkyl, aryl, or heterocyclic groups. SAR studies have shown that the nature of the substituent at this position can dramatically impact cytotoxicity. For example, in a series of 7,8-dihydroxy-4-methylcoumarins, the introduction of long alkyl chains at the C-3 position significantly enhanced their anticancer activity. nih.gov Compound 11 , featuring an n-decyl chain at C-3, was identified as the most potent derivative against K562, LS180, and MCF-7 cancer cell lines, with IC₅₀ values of 42.4, 25.2, and 25.1 µM, respectively. nih.gov This highlights the importance of lipophilicity at the C-3 position for this class of compounds.

C-4 Position Modifications: The 4-methyl group is a key site for chemical transformation. It can be oxidized to a 4-formyl group using selenium dioxide, a reaction known as Riley's oxidation. tandfonline.com This aldehyde functionality serves as a synthetic handle for further modifications, such as condensation reactions. For instance, the 4-methyl group of 7-hydroxy-4-methylcoumarin can be condensed with various benzaldehydes in the presence of piperidine to form coumarin-chalcone hybrids, effectively creating a styryl group at the C-4 position. iosrjournals.org Furthermore, SAR studies on 6,7-dihydroxycoumarins have revealed that introducing a hydrophobic, electron-withdrawing group like trifluoromethyl (CF₃) at the C-4 position enhances inhibitory activity against the anti-apoptotic protein Mcl-1. nih.gov Conversely, hydrophilic groups at this position were found to be detrimental to the inhibitory potency. nih.gov

Table 2: C-3 and C-4 Modifications and their Biological Impact

| Parent Scaffold | Position Modified | Substituent | Biological Activity Studied | Key Finding | Reference |

|---|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin | C-3 | n-decyl chain | Anticancer | Most potent derivative in the series against K562, LS180, and MCF-7 cells. | nih.gov |

| 7,8-dihydroxycoumarin | C-4 | Trifluoromethyl (CF₃) | Mcl-1 Inhibition | Enhanced inhibitory activity. | nih.gov |

Creating hybrid molecules by conjugating the coumarin scaffold with other known bioactive pharmacophores is a powerful strategy to develop new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action.

Coumarin-Chalcone Hybrids: Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological activities. The 4-methyl group of 7-hydroxy-4-methylcoumarin can be readily condensed with substituted benzaldehydes to yield coumarin-chalcone hybrids. iosrjournals.org This synthetic approach merges two pharmacologically important scaffolds into a single molecular entity, with studies indicating that the resulting hybrids possess significant antioxidant properties. iosrjournals.org

Coumarin-Thiazolidinone Hybrids: Thiazolidinones are another class of heterocyclic compounds with a broad spectrum of biological activities. A synthetic route has been developed starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. researchgate.net This starting material is elaborated through a multi-step sequence involving etherification, hydrazide formation, and condensation with aromatic aldehydes to form Schiff's bases. researchgate.net Subsequent cyclocondensation of these Schiff's bases with thioglycolic acid affords the final coumarin-thiazolidinone hybrids. researchgate.net This strategy effectively links the coumarin core to a thiazolidinone ring via a flexible linker, creating complex molecules for biological screening. researchgate.net

Coumarin-Thiazoline Hybrids: A series of coumarin–thiazoline hybrids have been synthesized and evaluated for their antimycobacterial activity. nih.gov The synthesis involves the condensation of a 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol. nih.gov This approach attaches the thiazoline ring to the C-4 position of the coumarin scaffold through a thioether linkage, demonstrating another effective method for creating bioactive conjugates. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Hexyloxy 4 Methyl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 7-(hexyloxy)-4-methyl-2H-chromen-2-one, both ¹H and ¹³C NMR provide definitive evidence for its structural features.

¹H NMR: The proton NMR spectrum of the parent compound, 7-hydroxy-4-methylcoumarin, shows characteristic signals for the aromatic protons, the vinyl proton at C3, and the methyl group at C4. rsc.orgresearchgate.netnih.gov In 7-(hexyloxy)-4-methyl-2H-chromen-2-one, the hexyloxy substituent introduces additional signals. The spectrum would display a triplet for the terminal methyl group of the hexyl chain, multiplets for the four methylene (B1212753) (CH₂) groups, and a triplet for the methylene group bonded to the oxygen atom (O-CH₂), typically shifted further downfield due to the oxygen's electron-withdrawing effect.

The aromatic protons on the coumarin (B35378) ring and the vinylic proton at position 3 also give characteristic signals. For instance, in related 7-alkoxy-4-methylcoumarins, the proton at C5 typically appears as a doublet, while the protons at C6 and C8 show signals that can be multiplets or doublets depending on their coupling with adjacent protons. rsc.org The methyl group at C4 characteristically appears as a singlet.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for 7-(hexyloxy)-4-methyl-2H-chromen-2-one would show distinct signals for each of the unique carbon atoms in the molecule. Key resonances include the carbonyl carbon (C2) of the lactone ring, which appears significantly downfield, and the carbons of the aromatic ring. The carbons of the hexyloxy chain would also be resolved, with the carbon attached to the ether oxygen (C-O) appearing at a characteristic chemical shift. The methyl carbon at C4 would be observed in the aliphatic region of the spectrum. rsc.orgspectrabase.com

Below are representative data tables for the NMR analysis of related coumarin compounds.

Table 1: Representative ¹H NMR Data for a 7-substituted-4-methylcoumarin scaffold. This table is illustrative and based on data for related compounds.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -CH₃ (C4) | ~2.4 | s (singlet) |

| -H (C3) | ~6.1 | s (singlet) |

| Aromatic -H | 6.8 - 7.6 | m (multiplet), d (doublet) |

| -OCH₂- | ~4.0 | t (triplet) |

| -(CH₂)₄- | 1.3 - 1.8 | m (multiplet) |

Table 2: Representative ¹³C NMR Data for a 7-substituted-4-methylcoumarin scaffold. This table is illustrative and based on data for related compounds.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| -CH₃ (hexyl) | ~14 |

| -CH₃ (C4) | ~18 |

| Methylene Carbons (hexyl) | 22 - 32 |

| -OCH₂- | ~68 |

| Aromatic/Vinylic Carbons | 102 - 155 |

| C=O (Lactone) | ~161 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 7-(hexyloxy)-4-methyl-2H-chromen-2-one would exhibit characteristic absorption bands that confirm its structure. iosrjournals.org

Key vibrational frequencies include:

C=O Stretching: A strong, sharp absorption band characteristic of the lactone carbonyl group is expected in the region of 1700-1750 cm⁻¹. mdpi.comresearchgate.netresearchgate.net

C=C Stretching: Aromatic and vinylic C=C double bond stretching vibrations would appear in the 1620-1680 cm⁻¹ range. researchgate.net

C-O Stretching: The spectrum will show C-O stretching bands for both the ether linkage (Ar-O-CH₂) and the lactone C-O bond. These typically appear in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the hexyloxy chain and the methyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 7-(hexyloxy)-4-methyl-2H-chromen-2-one. This table is illustrative and based on data for related compounds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O (Lactone) | 1700 - 1750 | Strong |

| C=C (Aromatic/Vinylic) | 1620 - 1680 | Medium-Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For 7-(hexyloxy)-4-methyl-2H-chromen-2-one, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which should correspond to the chemical formula C₁₆H₂₀O₃. rsc.orgiosrjournals.org

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. msu.edu Key fragmentation pathways could include:

Loss of the hexyloxy chain: Cleavage of the ether bond could lead to the loss of a C₆H₁₃O• radical or a C₆H₁₂ molecule.

Alpha-cleavage: Fragmentation of the hexyl chain itself is common, often resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.orglibretexts.org

McLafferty Rearrangement: If sterically possible, this rearrangement could occur within the hexyloxy chain. msu.edu

Loss of CO: A common fragmentation pathway for coumarins is the loss of a carbon monoxide molecule from the lactone ring.

The analysis of these fragments helps to piece together the structure of the original molecule. nih.govmiamioh.edu

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Intermolecular Interactions

The coumarin ring system is generally planar or nearly planar. nih.govresearchgate.net X-ray diffraction studies on related coumarin derivatives confirm that the fused benzene (B151609) and pyran-2-one rings are essentially coplanar. rsc.orgresearchgate.netnih.gov Any minor deviations from planarity can be quantified by calculating the dihedral angles between the two rings. This planarity is crucial for the electronic properties of the molecule and influences how the molecules pack together in a crystal. rsc.org

The hexyloxy chain attached at the C7 position is flexible. X-ray diffraction analysis allows for the determination of the torsion angles along this chain. These angles define the specific conformation (e.g., extended or folded) that the alkyl chain adopts in the crystal lattice. mdpi.com This conformation is often influenced by the need to pack efficiently and to participate in weak intermolecular interactions within the crystal. Studies on similar 7-alkoxy coumarins show that the alkoxy substituent can be nearly coplanar with the coumarin ring system. researchgate.netnih.gov

In the absence of strong hydrogen bond donors like a hydroxyl group, the crystal packing of 7-(hexyloxy)-4-methyl-2H-chromen-2-one is governed by weaker intermolecular forces. rsc.org

π-π Stacking: The planar, electron-rich coumarin ring system is prone to π-π stacking interactions. nih.govresearchgate.netrsc.org X-ray diffraction can measure the distance and geometry (e.g., parallel-displaced or T-shaped) of these interactions between adjacent molecules. These interactions are a significant driving force in the formation of the crystal lattice. researchgate.net

C-H···O Hydrogen Bonding: Weak hydrogen bonds, such as those between a carbon-hydrogen bond (from the methyl group or the aromatic ring) and the oxygen atom of a carbonyl group on a neighboring molecule, play a role in stabilizing the crystal structure. nih.govresearchgate.net

The combination of these interactions creates a complex and well-defined three-dimensional supramolecular architecture. nih.govresearchgate.net

Computational Chemistry and in Silico Investigations of 7 Hexyloxy 4 Methyl 2h Chromen 2 One and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to coumarin (B35378) derivatives to understand their physical and chemical characteristics. thenucleuspak.org.pk

Optimization of Molecular Geometries and Conformational Analysis

The initial step in DFT calculations involves the optimization of the molecular geometry to find the most stable conformation of 7-(hexyloxy)-4-methyl-2H-chromen-2-one. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For coumarin derivatives, the geometry is influenced by the nature and position of substituents on the coumarin core. The hexyloxy and methyl groups of the target compound will have specific spatial arrangements that minimize steric hindrance and optimize electronic interactions.

Conformational analysis is crucial for flexible molecules like 7-(hexyloxy)-4-methyl-2H-chromen-2-one, due to the rotational freedom of the hexyloxy chain. By calculating the energy of different conformers, the most energetically favorable spatial arrangement can be identified. This is vital as the conformation of a molecule can significantly impact its biological activity. Theoretical studies on similar coumarin derivatives often employ methods like B3LYP with a 6-311++G(d,p) basis set to achieve accurate geometric parameters. thenucleuspak.org.pkicm.edu.pl

Table 1: Representative Optimized Geometrical Parameters for Coumarin Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O1 | 1.20 - 1.22 | O1-C2-C3 | 120 - 122 |

| C4-C10 | 1.45 - 1.47 | C3-C4-C10 | 118 - 120 |

| C7-O8 | 1.36 - 1.38 | C6-C7-O8 | 119 - 121 |

| C4-CH3 | 1.50 - 1.52 | C10-C4-CH3 | 115 - 117 |

Note: The data in this table are illustrative and represent typical ranges for coumarin derivatives based on computational studies. Specific values for 7-(hexyloxy)-4-methyl-2H-chromen-2-one would require dedicated DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nankai.edu.cn For coumarin derivatives, the distribution of HOMO and LUMO densities is influenced by the substituents. In 7-(hexyloxy)-4-methyl-2H-chromen-2-one, the HOMO is expected to be localized on the coumarin ring, particularly the electron-rich oxygen atoms, while the LUMO may be distributed over the pyrone ring. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Coumarin Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Coumarin Derivative A | -6.25 | -2.50 | 3.75 |

| Coumarin Derivative B | -5.98 | -2.15 | 3.83 |

| Coumarin Derivative C | -6.50 | -2.80 | 3.70 |

Note: This table presents illustrative data from studies on various coumarin derivatives to show typical energy ranges. The exact values for 7-(hexyloxy)-4-methyl-2H-chromen-2-one would need to be calculated specifically.

Thermodynamic and Kinetic Parameters for Reaction Mechanisms

DFT calculations are also employed to elucidate reaction mechanisms by determining thermodynamic and kinetic parameters. nih.gov This can include calculating the Gibbs free energies of reactants, products, and transition states to predict the spontaneity and energy barriers of a reaction. rsc.org For instance, in the context of antioxidant activity, DFT can be used to calculate bond dissociation enthalpies (BDE) and ionization potentials (IP) to understand the mechanisms of free radical scavenging. mdpi.comresearchgate.net

Kinetic studies can be performed by locating the transition state structures and calculating the activation energy, which provides insights into the reaction rate. researchgate.net This is particularly useful for understanding the metabolic pathways of coumarin derivatives or their mechanism of action as enzyme inhibitors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used in drug discovery to understand how a ligand, such as 7-(hexyloxy)-4-methyl-2H-chromen-2-one, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes within Enzyme Active Sites

Molecular docking simulations can predict the binding mode of 7-(hexyloxy)-4-methyl-2H-chromen-2-one within the active site of a target enzyme. nih.gov This involves placing the ligand in various orientations and conformations within the binding pocket and scoring them based on their complementarity. The resulting binding pose reveals how the ligand fits into the active site and which of its functional groups are positioned to interact with key amino acid residues. nih.gov For example, the coumarin core might form hydrophobic interactions, while the oxygen atoms could act as hydrogen bond acceptors.

Assessment of Binding Affinity and Key Intermolecular Interactions

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. ajpp.inresearchgate.net This value provides an estimate of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and a higher affinity.

Furthermore, docking studies identify the specific intermolecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals forces: General attractive or repulsive forces between molecules.

Pi-pi stacking: Interactions between aromatic rings. researchgate.net

For 7-(hexyloxy)-4-methyl-2H-chromen-2-one, the hexyloxy chain could engage in hydrophobic interactions, while the carbonyl and ether oxygens of the coumarin ring could form hydrogen bonds.

Table 3: Illustrative Molecular Docking Results for Coumarin Derivatives with a Target Enzyme

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Coumarin Derivative X | -8.5 | Tyr234, Ser119 | Hydrogen bond, Hydrophobic |

| Coumarin Derivative Y | -9.2 | Phe341, Trp84 | Pi-pi stacking, Hydrophobic |

| Coumarin Derivative Z | -7.9 | Leu112, Val198 | Van der Waals, Hydrophobic |

Note: This table provides hypothetical data to illustrate the type of information obtained from molecular docking studies. The specific interactions of 7-(hexyloxy)-4-methyl-2H-chromen-2-one would depend on the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "molecular descriptors," that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel, unsynthesized molecules. longdom.org This approach significantly reduces the time and cost associated with the random screening of compounds, allowing for a more focused, rational design of new derivatives. sdiarticle3.com In the context of coumarin derivatives, QSAR studies have been successfully applied to explore a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibition. nih.govmdpi.com

The foundation of a predictive QSAR model lies in the identification of molecular descriptors that correlate with the biological activity of interest. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For coumarin derivatives, a diverse array of descriptors has been investigated to understand their biological actions.

Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to calculate electronic descriptors. nih.govsdiarticle3.com Studies on coumarin derivatives have shown that properties like the dipole moment, the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap are often correlated with activities such as anticancer efficacy. sdiarticle3.com For instance, a lower energy gap is typically associated with higher molecular reactivity, which can influence biological activity.

Topological and spatial descriptors, which describe molecular size, shape, and atom connectivity, also play a crucial role. For example, in studies of antioxidant coumarins, descriptors related to molecular complexity and lipophilicity have been shown to be important parameters in describing their activity. mdpi.com The presence and position of specific functional groups, which can act as hydrogen-bond donors or acceptors, are also critical determinants of biological function. nih.gov The fused benzene (B151609) ring and the pyran ring oxygen atom of the coumarin nucleus are often identified as prime pharmacophoric features essential for activity. mdpi.com

| Descriptor Type | Specific Descriptor Examples | Correlated Biological Activity | Reference |

|---|---|---|---|

| Quantum/Electronic | Dipole Moment, HOMO-LUMO Energy Gap, Atomic Charges | Anticancer (MCF-7, HepG-2), Antifungal | nih.govsdiarticle3.com |

| Topological | Molecular Complexity, Connectivity Indices | Antioxidant | mdpi.com |

| Physicochemical | Lipophilicity (logP), Number of Hydrogen Bond Donors/Acceptors | Antioxidant, CDK Inhibition | nih.govmdpi.com |

| Spatial/3D | Dihedral Angles, Molecular Surface Area | Anticancer (MCF-7) | sdiarticle3.com |

Once significant molecular descriptors are identified, they are used to construct a mathematical model, most commonly through Multiple Linear Regression (MLR). nih.gov The goal is to create an equation that quantitatively links the descriptors (independent variables) to the biological activity (dependent variable).

The development process involves dividing a dataset of known coumarin derivatives into a "training set" for building the model and a "test set" for validating its predictive power. sdiarticle3.com The robustness and reliability of the developed QSAR models are assessed using various statistical metrics. Key statistical indicators include the coefficient of determination (R²), which measures how well the model fits the data, and the cross-validated coefficient of determination (Q² or R²cv), which assesses the model's internal predictivity through methods like leave-one-out (LOO) cross-validation. nih.govsdiarticle3.com

For a QSAR model to be considered predictive, it must also undergo external validation using the test set of compounds that were not used in its creation. nih.gov High values for the external determination coefficient (R²ext) confirm that the model can accurately predict the activity of new compounds. nih.gov These validated models then become indispensable tools for the in silico design of new derivatives. mdpi.com By manipulating the structural features corresponding to the key descriptors in the model, chemists can prioritize the synthesis of novel coumarin derivatives, such as analogs of 7-(hexyloxy)-4-methyl-2H-chromen-2-one, with potentially enhanced biological activity. mdpi.com

| QSAR Model Target | Statistical Method | Key Statistical Parameters | Significance | Reference |

|---|---|---|---|---|

| Anticancer (HepG-2) | Multiple Linear Regression (MLR) | R² = 0.748, R²cv = 0.618, R²ext = 0.73 | Demonstrates good predictive power for CDK inhibitory activity. | nih.gov |

| Anticancer (MCF-7) | Density Functional Theory (DFT) based MLR | R² = 0.904, Q² = 0.894 | High correlation for predicting activity against breast cancer cells. | sdiarticle3.com |

| Antioxidant | Descriptor-Based QSAR | Not specified | Identified essential structural attributes for antioxidant potential. | mdpi.com |

In Silico Prediction of Specific Molecular Targets and Pathways

Beyond predicting the potency of a compound, computational methods can also be used to identify its likely molecular targets, providing insight into its mechanism of action. Molecular docking is a primary in silico technique used for this purpose. unpad.ac.idunpad.ac.id It simulates the binding of a small molecule (ligand), such as a 7-(hexyloxy)-4-methyl-2H-chromen-2-one derivative, into the active site of a biological macromolecule (receptor), typically a protein or enzyme. researchgate.net

The process involves generating multiple possible conformations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity, which is often expressed as a free energy of binding (ΔG) in kcal/mol. unpad.ac.id Lower binding energy scores indicate a more stable and favorable interaction. unpad.ac.id

For coumarin derivatives, molecular docking studies have been performed to predict their interactions with a variety of therapeutic targets. For example, coumarins have been docked into the active sites of enzymes like acetylcholinesterase (AChE), a target for Alzheimer's disease, and cyclin-dependent kinases (CDKs), which are targets in cancer therapy. nih.govnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the coumarin derivative and specific amino acid residues in the target's active site. unpad.ac.id This information not only helps to explain the observed biological activity but also provides a structural basis for designing derivatives with improved specificity and affinity for the target. By screening a compound against a panel of known protein structures, in silico methods can generate hypotheses about its primary targets and potential off-target effects, guiding further experimental investigation. nih.gov

| Compound Class | Predicted Molecular Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Coumarin Derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Predicted binding to the peripheral anionic site (PAS) of the enzyme, relevant for Alzheimer's disease. | nih.gov |

| Coumarin Derivatives | Cyclin-Dependent Kinases (CDK) | Molecular Docking | Identified interactions explaining inhibitory activity against cancer cell lines. | nih.gov |

| Coumarin and Carbazole Alkaloids | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Showed strong binding affinities (-6.8 to -8.3 kcal/mol), suggesting potential as EGFR inhibitors. | unpad.ac.id |

| 7-Hydroxycoumarin Derivatives | 17β-Hydroxysteroid Dehydrogenase 3 (17β-HSD3) | QSAR | Developed models to predict inhibitory activity against a target for prostate cancer. |

Mechanistic Insights into Biological Activities of Chromen 2 One Derivatives Preclinical and in Vitro Focus

Anticancer and Antiproliferative Mechanisms

The anticancer and antiproliferative activities of coumarin (B35378) derivatives are multifaceted, often involving a combination of mechanisms that lead to the inhibition of tumor growth and induction of cancer cell death.

Induction of Apoptosis in Cancer Cell Lines (e.g., Activation of Caspase-Dependent Pathways)

Currently, there are no specific studies available that detail the induction of apoptosis in cancer cell lines by 7-(hexyloxy)-4-methyl-2H-chromen-2-one, nor its effect on caspase-dependent pathways.

Inhibition of Cancer Cell Proliferation and Cell Cycle Modulation

Specific data on the inhibition of cancer cell proliferation and cell cycle modulation by 7-(hexyloxy)-4-methyl-2H-chromen-2-one are not available in the reviewed scientific literature.

Impact on Key Signaling Pathways (e.g., PI3K/Akt/mTOR)

There is no direct evidence from preclinical or in vitro studies detailing the impact of 7-(hexyloxy)-4-methyl-2H-chromen-2-one on key signaling pathways such as the PI3K/Akt/mTOR pathway.

Inhibition of Angiogenesis and Metastasis

Specific investigations into the ability of 7-(hexyloxy)-4-methyl-2H-chromen-2-one to inhibit angiogenesis and metastasis have not been reported in the available scientific literature.

DNA Damage Induction

There are no specific studies demonstrating that 7-(hexyloxy)-4-methyl-2H-chromen-2-one induces DNA damage in cancer cells.

Enzyme Inhibition in Cancer Pathways (e.g., Taq DNA Polymerase)

The inhibitory effects of 7-(hexyloxy)-4-methyl-2H-chromen-2-one on enzymes involved in cancer pathways, such as Taq DNA Polymerase, have not been specifically evaluated in published research.

Antioxidant Mechanisms

Detailed research findings on the specific antioxidant mechanisms of 7-(hexyloxy)-4-methyl-2H-chromen-2-one are not available in the current body of scientific literature. The following subsections outline common antioxidant pathways that are typically investigated for compounds of this nature. However, it is crucial to note that the application of these mechanisms to 7-(hexyloxy)-4-methyl-2H-chromen-2-one has not been experimentally determined.

Free Radical Scavenging Pathways (e.g., DPPH, Nitric Oxide)

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. Studies on various coumarin derivatives have shown a wide range of DPPH scavenging activities, which are highly dependent on the specific substitutions on the coumarin ring. There is no published data on the DPPH radical scavenging activity of 7-(hexyloxy)-4-methyl-2H-chromen-2-one.

Nitric Oxide Radical Scavenging: The nitric oxide (NO) scavenging assay assesses the ability of a compound to inhibit the production of nitric oxide radicals. Excessive NO production is associated with inflammatory processes and cellular damage. While some coumarin derivatives have been investigated for their NO scavenging potential, specific data for 7-(hexyloxy)-4-methyl-2H-chromen-2-one is absent from the scientific record.

Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for antioxidant action, where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group. For coumarin derivatives, the presence and position of hydroxyl groups are critical for HAT activity. As 7-(hexyloxy)-4-methyl-2H-chromen-2-one possesses an ether linkage at the 7-position instead of a hydroxyl group, its potential to act via a HAT mechanism would likely be significantly different from its hydroxylated counterparts. However, no specific studies have been conducted to confirm this.

Sequential Proton Loss followed by Electron Transfer (SPLET) Mechanism

The Sequential Proton Loss followed by Electron Transfer (SPLET) mechanism is another important antioxidant pathway, particularly in polar solvents. It involves the deprotonation of the antioxidant followed by electron transfer to the radical species. The acidity of the antioxidant is a crucial factor in this mechanism. The likelihood of 7-(hexyloxy)-4-methyl-2H-chromen-2-one acting through this pathway has not been investigated.

Single-Electron Transfer followed by Proton Transfer (SET-PT) Mechanism

In the Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation, which then deprotonates. The ionization potential of the antioxidant is a key determinant in this process. There is no available research on whether 7-(hexyloxy)-4-methyl-2H-chromen-2-one utilizes the SET-PT mechanism for antioxidant activity.

Radical Adduct/Coupling Formation (RAF/RCF)

The Radical Adduct/Coupling Formation (RAF/RCF) mechanism involves the direct reaction of an antioxidant with a radical to form a more stable adduct. This pathway is dependent on the specific structure of the antioxidant and the nature of the radical. No studies have been published that explore the potential for 7-(hexyloxy)-4-methyl-2H-chromen-2-one to engage in RAF/RCF.

Ferric-Reducing Antioxidant Power (FRAP)

The Ferric-Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay provides an indication of the total antioxidant capacity of a compound based on its electron-donating ability. While the FRAP assay has been used to assess the antioxidant potential of various natural and synthetic compounds, there is no published FRAP data specifically for 7-(hexyloxy)-4-methyl-2H-chromen-2-one.

Modulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of numerous diseases. Coumarin derivatives, including those structurally related to 7-(hexyloxy)-4-methyl-2H-chromen-2-one, have demonstrated notable antioxidant capabilities through various mechanisms.

The antioxidant properties of coumarins are often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups and a highly conjugated system, which makes them potent radical scavengers. nih.gov They can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In vitro assays have shown that 4-methyl-7-hydroxy coumarin derivatives can effectively scavenge synthetic radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and reactive species such as hydrogen peroxide (H2O2). researchgate.net

These compounds help maintain cellular redox homeostasis by preventing oxidative damage to essential biomolecules. When endogenous and exogenous antioxidant systems fail, excess free radicals can lead to cellular dysfunction or death, contributing to a range of neurological and cardiovascular diseases. nih.gov

Anti-inflammatory Mechanisms

Inflammation is a protective biological response, but chronic or dysregulated inflammation contributes to numerous diseases. Coumarin derivatives have been identified as promising anti-inflammatory agents, acting through multiple molecular pathways to control the inflammatory cascade.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation through their role in the metabolism of arachidonic acid to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. nih.govrsc.org Inhibition of these enzymes is a key strategy for anti-inflammatory drugs. nih.gov

Research has focused on developing dual inhibitors of COX and LOX to achieve greater therapeutic efficacy while minimizing the side effects associated with selective COX-2 inhibitors, which can shunt arachidonic acid metabolism towards the LOX pathway, increasing leukotriene production. nih.govresearchgate.net Studies on various natural and synthetic compounds have demonstrated the potential for dual inhibition. For example, certain alkaloid extracts have shown a dual inhibitory effect on both COX-2 and 5-LOX activity in lipopolysaccharide (LPS)-induced macrophage cells. sciety.org Similarly, some flavonoid-containing compounds act by simultaneously inhibiting COX-1/2 and 5-LOX enzymes. nih.gov Derivatives of 6-methylcoumarin have been shown to decrease the protein levels of COX-2 in LPS-treated cells, indicating a direct impact on this inflammatory pathway. nih.gov

Pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), are key signaling molecules that initiate and amplify the inflammatory response. researchgate.netnih.gov The therapeutic potential of anti-inflammatory compounds is often assessed by their ability to suppress the production of these cytokines.

Studies on coumarin derivatives have shown significant modulation of these key cytokines. For instance, 6-geranyloxycoumarin, a structurally related compound, was reported to inhibit the production of IL-6. nih.gov Other research has demonstrated that 6-methylcoumarin can decrease the expression of IL-1β, IL-6, and TNF-α in LPS-stimulated macrophage cells in a concentration-dependent manner. nih.gov Similarly, other natural compounds have been found to inhibit IL-6 and TNF-α production, highlighting a common mechanistic pathway for anti-inflammatory agents. frontiersin.org

The anti-inflammatory and antioxidant effects of coumarin derivatives are regulated by complex intracellular signaling pathways. Key among these are the AKT/mTOR, Nrf2/HO-1, and NF-κB pathways, which are interconnected and play crucial roles in cellular responses to stress and inflammation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator of the cellular antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including Heme Oxygenase-1 (HO-1). frontiersin.orgnih.gov Activation of the Nrf2/HO-1 pathway is a key mechanism for cellular protection against oxidative damage. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Activation of NF-κB leads to the production of pro-inflammatory mediators. frontiersin.org There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can suppress NF-κB signaling. nih.govresearchgate.net This occurs because Nrf2 reduces levels of reactive oxygen species, which in turn prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking its pro-inflammatory activity. nih.gov

Furthermore, the PI3K/Akt signaling pathway, which is involved in cell survival, can mediate the activation of the Nrf2/HO-1 pathway. nih.gov Studies have shown that certain compounds can exert their anti-inflammatory effects by activating the Nrf2/HO-1 pathway while inhibiting NF-κB activation. frontiersin.orgmdpi.com For example, 6-methylcoumarin has been shown to reduce the phosphorylation of proteins in the NF-κB pathway, thereby inhibiting inflammation. nih.gov

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

Coumarin and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. ejmse.ro Their mechanism of action often involves the disruption of microbial cell membranes and interference with essential cellular processes. nih.gov

Coumarin derivatives have demonstrated efficacy against a wide range of bacteria, including both Gram-positive and Gram-negative strains. nih.govescholarship.org The antibacterial activity is influenced by the specific chemical structure of the coumarin derivative. nih.gov

In vitro studies have evaluated the antibacterial potential of various coumarin compounds against common pathogens. For example, derivatives of 4-Chloro-7-hydroxy-chromen-2-one were tested against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Bacillus cereus (Gram-positive). ejmse.romercer.edu Other studies have assessed coumarins against a panel of food-poisoning bacteria, including multiple Gram-positive strains (B. cereus, M. luteus, E. faecium, L. monocytogenes, S. aureus) and Gram-negative strains (Salmonella enteritidis, Shigella boydii, E. coli). nih.gov The results, often measured as the zone of inhibition or the Minimum Inhibitory Concentration (MIC), indicate that these compounds can effectively inhibit bacterial growth. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Coumarin Derivatives This table presents data for compounds structurally related to 7-(hexyloxy)-4-methyl-2H-chromen-2-one to illustrate the general antibacterial profile of the coumarin class.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Source |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | MIC | 1.5 mM | nih.gov |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | MIC | 1.5 mM | nih.gov |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | MIC | 1.5 mM | nih.gov |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | MIC | 1.5 mM | nih.gov |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC | 1.7 mM | nih.gov |

| Dicoumarol | Listeria monocytogenes | MIC | 1.2 mM | nih.gov |

| 4-Chloro-7-hydroxy-chromen-2-one deriv. | Staphylococcus aureus | Inhibition | Active | ejmse.romercer.edu |

| 4-Chloro-7-hydroxy-chromen-2-one deriv. | Escherichia coli | Inhibition | Active | ejmse.romercer.edu |

| 4-Chloro-7-hydroxy-chromen-2-one deriv. | Bacillus cereus | Inhibition | Active | ejmse.romercer.edu |

Inhibition of Fungal Growth

Chromen-2-one derivatives have demonstrated significant potential as antifungal agents, with their mechanism of action often linked to the specific substitutions on the coumarin ring. Studies have shown that these compounds can inhibit the growth of various fungal species, including those that are pathogenic to humans and plants. nih.govhu.edu.jo

Research into the structure-activity relationships of these derivatives has revealed that the α,β-unsaturated carbonyl system within the coumarin core is a crucial structural feature for antifungal activity. hu.edu.jo Modifications at different positions of the coumarin ring can enhance this activity. For instance, the introduction of thiosemicarbazide and 4-thiazolidinone moieties to 7-hydroxy-4-methylcoumarin has been shown to produce potent antifungal effects against foodborne mycotoxigenic fungi such as Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides. nih.gov In general, 4-thiazolidinone derivatives exhibited stronger antifungal activity than their thiosemicarbazide counterparts in these studies. nih.gov

Furthermore, newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have displayed significant activity against Aspergillus niger and Candida albicans when compared to the standard antifungal drug fluconazole. nih.gov The esterification of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins has also been explored as a strategy to enhance fungicidal activity against various plant pathogens. mdpi.com

| Coumarin Derivative Class | Fungal Species Inhibited | Key Findings | Reference |

|---|---|---|---|

| 4-Thiazolidinones derived from 7-hydroxy-4-methylcoumarin | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, Fusarium verticillioides | Generally showed better antifungal activity than thiosemicarbazides. nih.gov | nih.gov |

| Thiosemicarbazides derived from 7-hydroxy-4-methylcoumarin | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, Fusarium verticillioides | Possessed both antifungal and antioxidant activity. nih.gov | nih.gov |

| Triazole and Thiadiazole derivatives of 2H-chromen-2-one | Aspergillus niger, Candida albicans | Showed good activities as antifungals compared to fluconazole. nih.gov | nih.gov |

| Ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin | Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola, Sclerotinia sclerotiorum | Esterification enhanced fungicidal activity against certain pathogens. mdpi.com | mdpi.com |

Mechanisms of Action against Viruses (e.g., affecting viral life cycle)

The antiviral potential of chromen-2-one derivatives has been a subject of extensive research, with studies highlighting their ability to interfere with various stages of the viral life cycle. nih.govsciopen.comnih.gov These compounds have been investigated for their efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis viruses, and influenza viruses. nih.govnih.gov

The mechanisms of antiviral action are diverse and depend on the specific derivative. For instance, certain coumarin derivatives have been shown to inhibit key viral enzymes that are essential for replication. nih.govresearchgate.net These include HIV protease, integrase, and reverse transcriptase. nih.govresearchgate.net By inhibiting these enzymes, the derivatives can effectively halt the viral replication process.

Other mechanisms involve interference with viral entry into host cells, inhibition of viral DNA replication, and disruption of viral protein synthesis and glycosylation. nih.govebsco.com For example, some derivatives can block the interaction between the virus and host cell receptors, thereby preventing infection. researchgate.net Others may act at a post-entry stage by inhibiting the uncoating of the virus or the transport of the viral genome to the nucleus. ebsco.com

The broad-spectrum antiviral activity of coumarin derivatives is attributed to their ability to target both viral and host factors involved in the infection process. nih.gov For example, some derivatives can modulate host cell signaling pathways that are hijacked by viruses for their own replication. nih.gov This dual-targeting approach makes them promising candidates for the development of novel antiviral therapies. sciopen.com

| Viral Target/Mechanism | Affected Virus (Example) | Description of Action | Reference |

|---|---|---|---|

| HIV Protease Inhibition | Human Immunodeficiency Virus (HIV) | Blocks the processing of viral proteins, preventing the formation of mature, infectious virions. nih.gov | nih.gov |

| HIV Reverse Transcriptase Inhibition | Human Immunodeficiency Virus (HIV) | Prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. nih.gov | nih.gov |

| HIV Integrase Inhibition | Human Immunodeficiency Virus (HIV) | Inhibits the integration of the viral DNA into the host cell's genome. researchgate.net | researchgate.net |

| Hepatitis C Virus (HCV) NS5B Polymerase Inhibition | Hepatitis C Virus (HCV) | A derivative, 6,8-diallyl-5,7-dihydroxycoumarin, was found to bind to the viral polymerase and inhibit its activity. nih.gov | nih.gov |

| Influenza Virus Protein Modulation | Influenza A H1N1 | Coumarin derivatives have been shown to modulate proteins involved in redox pathways, thereby exhibiting antiviral activity. nih.gov | nih.gov |

Enzyme Inhibition Studies (Beyond those related to specific disease mechanisms)

The chromen-2-one scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzymes. Beyond their roles in specific disease pathways, these derivatives have been extensively studied for their broader enzyme-inhibiting capabilities.

Mechanisms of Interaction with Esterase Activity

The interaction of chromen-2-one derivatives with esterases is particularly noteworthy. The coumarin ring itself contains a lactone, which is an internal cyclic ester. This structural feature can lead to interactions with esterase enzymes. In some cases, the coumarin derivative can act as a substrate for the esterase, leading to the opening of the lactone ring. This hydrolysis can be a key step in the activation of certain coumarin-based inhibitors. For example, the inhibitory activity of coumarins against carbonic anhydrases is believed to be initiated by the hydrolysis of the coumarin lactone by the esterase activity of the enzyme, which generates the active 2-hydroxycinnamic acid inhibitor. unifi.it

Inhibition of Carbonic Anhydrase and Serine Proteases

Chromen-2-one derivatives have been identified as a novel class of carbonic anhydrase (CA) inhibitors. tandfonline.com Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the active site, coumarins are thought to bind at the entrance of the active site cavity. unifi.it Their inhibition mechanism is unique in that it requires the esterase activity of the CA enzyme to hydrolyze the coumarin's lactone ring, leading to the formation of a 2-hydroxycinnamic acid derivative that then acts as the inhibitor. unifi.it Certain derivatives have shown selectivity for specific CA isoforms, such as the tumor-associated hCA IX and XII, over the more ubiquitous cytosolic isoforms hCA I and II. tandfonline.comnih.gov

In addition to carbonic anhydrases, some 4-methylcoumarin (B1582148) derivatives have been found to inhibit serine proteases, such as human neutrophil elastase. nih.gov Derivatives bearing a catechol group were particularly effective at suppressing elastase activity. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A significant area of research for chromen-2-one derivatives is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govmums.ac.ir The inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine in the brain. nih.gov

Numerous studies have synthesized and evaluated various coumarin derivatives for their anti-cholinesterase activity. nih.govmums.ac.irresearchgate.net For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized, with some compounds showing potent and selective inhibition of BChE. nih.gov Kinetic studies of the most active compound in this series, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, revealed a competitive type of inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. Chromen-2-one derivatives have emerged as potent and selective inhibitors of MAO. nih.govnih.govmdpi.com

For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as multi-target inhibitors for Alzheimer's disease, targeting both cholinesterases and MAO-B. nih.gov Several compounds in this series displayed nanomolar and selective MAO-B inhibition. nih.gov Similarly, a series of 2-aryl-4H-chromen-4-one (flavone) derivatives were synthesized and tested, with many showing selectivity towards MAO-B. nih.gov One compound, bearing a 3,4-dimethoxyphenyl group, was found to be a potent MAO-B inhibitor with a Ki value comparable to the standard drug selegiline. nih.gov

| Enzyme Target | Derivative Class/Example Compound | Inhibition Data (IC50/Ki) | Key Findings | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase IX | 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | KIs ranging from 243.6 to 2785.6 nM | Selective inhibition of tumor-associated isoform hCA IX. nih.gov | nih.gov |

| Neutrophil Elastase | 4-methylcoumarin derivatives with a catechol group | Not specified | Suppressed elastase activity. nih.gov | nih.gov |

| Acetylcholinesterase (AChE) | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | IC50 = 1.37 µM | Excellent AChE inhibition. mdpi.com | mdpi.com |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | IC50 = 0.65 µM; Ki = 0.55 µM | Potent and selective competitive inhibitor of BChE. nih.gov | nih.gov |

| Monoamine Oxidase B (MAO-B) | 4-aminomethyl-7-benzyloxy-N,N-dimethyl-2H-chromen-2-one derivative | IC50 = 3.9 nM | Potent and selective MAO-B inhibition. nih.gov | nih.gov |

| Monoamine Oxidase B (MAO-B) | 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Ki = 0.16 µM | Potent and selective MAO-B inhibitor, comparable to selegiline. nih.gov | nih.gov |

Inhibition of P-glycoprotein and Multidrug Resistance-associated Protein 1 (MRP1) Efflux Mechanisms

Multidrug resistance (MDR) is a significant impediment to successful chemotherapy, largely attributed to the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). These transporters actively extrude a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Emerging preclinical and in vitro research has highlighted the potential of coumarin derivatives, including 7-(hexyloxy)-4-methyl-2H-chromen-2-one, as modulators of these efflux pumps. The mechanistic insights into how this specific compound may inhibit P-gp and MRP1 are largely derived from structure-activity relationship studies of related coumarin analogs.

The structural features of 7-(hexyloxy)-4-methyl-2H-chromen-2-one, specifically the 7-hexyloxy and 4-methyl substitutions on the coumarin core, are thought to be crucial for its interaction with P-gp and MRP1. For P-glycoprotein, the lipophilicity and the presence of specific substituents on the coumarin scaffold are determining factors for inhibitory activity. An ether linkage at the C7 position, as seen with the hexyloxy group, has been identified as a key contributor to the P-gp inhibitory effect in various coumarin derivatives. This is often associated with enhanced lipophilicity, which facilitates the compound's interaction with the transmembrane domains of P-gp. Furthermore, the presence of a small, hydrophobic group at the C4 position, such as the methyl group in this compound, is also considered favorable for P-gp inhibition.

While direct experimental data on the interaction of 7-(hexyloxy)-4-methyl-2H-chromen-2-one with MRP1 is limited, studies on other coumarin derivatives suggest a potential mechanism of action. It is hypothesized that coumarins may act as competitive or non-competitive inhibitors of MRP1 by interacting with its nucleotide-binding domains (NBDs). This interaction could interfere with ATP hydrolysis, the energy source for the efflux pump's activity, thereby preventing the transport of chemotherapeutic agents out of the cell. The specific binding mode and the precise residues involved in the interaction between 7-(hexyloxy)-4-methyl-2H-chromen-2-one and MRP1 remain an area for further investigation.

The following table summarizes the key structural features of coumarin derivatives, relevant to 7-(hexyloxy)-4-methyl-2H-chromen-2-one, and their observed or inferred role in the inhibition of P-gp and MRP1 based on preclinical and in vitro studies of analogous compounds.

| Efflux Pump | Structural Feature of Coumarin Derivatives | Mechanistic Implication |

| P-glycoprotein (P-gp) | Ether linkage at C7 (e.g., hexyloxy group) | Enhances lipophilicity, facilitating interaction with transmembrane domains. |

| Hydrophobic substituent at C4 (e.g., methyl group) | Favorable for binding to the P-gp substrate-binding pocket. | |

| Multidrug Resistance-associated Protein 1 (MRP1) | Coumarin scaffold | Potential interaction with nucleotide-binding domains (NBDs). |

| Specific substitutions (e.g., 7-alkoxy, 4-alkyl) | May influence binding affinity and inhibitory potency at the NBDs. |

It is important to note that these mechanistic insights are primarily based on the broader class of coumarin derivatives and serve as a foundation for understanding the potential biological activities of 7-(hexyloxy)-4-methyl-2H-chromen-2-one. Further direct experimental validation is necessary to fully elucidate its specific inhibitory mechanisms against P-gp and MRP1.

Advanced Applications and Research Directions of 7 Hexyloxy 4 Methyl 2h Chromen 2 One Derivatives

Development as Fluorescent Probes and Chemosensors

The inherent fluorescence of the coumarin (B35378) scaffold makes 7-(hexyloxy)-4-methyl-2H-chromen-2-one and its derivatives excellent candidates for the development of fluorescent probes and chemosensors. rsc.orgnih.gov These tools are crucial in various fields, including biochemistry and environmental science, for detecting and quantifying specific molecules. rsc.orgrsc.org

Design Principles for Turn-on Fluorescent Probes

"Turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent in their native state and to exhibit a significant increase in fluorescence upon interaction with a specific target analyte. nih.gov This "off-on" switching mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. researchgate.net The design of these probes often involves modifying the coumarin structure at the 3 and 7 positions. rsc.org

Several mechanisms are employed to achieve this "turn-on" effect, including:

Intramolecular Charge Transfer (ICT): In ICT-based probes, the molecule consists of an electron-donating group and an electron-accepting group. rsc.org Upon binding to the analyte, the intramolecular charge transfer is either enhanced or weakened, leading to a change in the fluorescence spectrum. rsc.org

Photoinduced Electron Transfer (PET): PET-based probes incorporate a fluorophore and a quenching unit. In the "off" state, fluorescence is quenched due to electron transfer from the quencher to the fluorophore. The interaction with the analyte blocks this PET process, thereby "turning on" the fluorescence. rsc.org

Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor and an acceptor fluorophore. The energy transfer from the donor to the acceptor is disrupted upon interaction with the analyte, leading to a change in the fluorescence emission. rsc.org

A study on 7-dialkylaminocoumarin oximates demonstrated that while simple frontier orbital analysis might suggest a PET quenching pathway, TD-DFT quantum chemical calculations pointed towards a non-radiative dark S1 excited state deactivation as the fluorescence quenching mechanism. researchgate.net

Detection of Specific Biomolecules (e.g., Hydrogen Sulfide (B99878), Selenols)

Derivatives of 7-(hexyloxy)-4-methyl-2H-chromen-2-one have been successfully engineered to detect specific and biologically important molecules.

Hydrogen Sulfide (H₂S) Detection: Hydrogen sulfide is a crucial gasotransmitter involved in numerous physiological processes. researchgate.netnih.gov Abnormal levels of H₂S are linked to various diseases. nih.gov A derivative, 7-(2,4-Dinitrophenoxy)-4-methyl-2H-chromen-2-one, has been developed as a fluorescent probe for H₂S. targetmol.com This probe exhibits high selectivity and sensitivity with a low detection limit. targetmol.com Upon reaction with H₂S, a significant increase in fluorescence intensity is observed. targetmol.com Another approach involved designing a probe using trifluoromethyl coumarin as the scaffold and 2-pyridyl disulfide as the H₂S recognition group, which showed high specificity and a rapid response. nih.gov

Selenol Detection: Selenols are the selenium analogs of thiols and are important in biological systems. A specific derivative, 4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one, was designed as a fluorescent probe for selenols based on a nucleophilic aromatic substitution mechanism. targetmol.commedchemexpress.com This probe can selectively recognize selenols in aqueous solutions without significant interference from other biological thiols. targetmol.commedchemexpress.com It has been used to quantify selenium in selenoenzymes and to visualize the activity of endogenous selenols in living cells. targetmol.commedchemexpress.com

Applications in Cellular Imaging and Enzyme Activity Monitoring

The ability of these fluorescent probes to function in biological environments makes them valuable tools for cellular imaging and monitoring enzyme activity.

Cellular Imaging: Coumarin-based probes have been successfully used for microscopic imaging of analytes within living cells. For instance, a coumarin-based sensor was applied to detect Cu²⁺ in LLC-MK2 cells. nih.gov Similarly, probes designed for H₂S and selenols have been used to image these biomolecules in living cells, providing insights into their cellular functions and distribution. nih.govtargetmol.commedchemexpress.com The low cytotoxicity of some of these probes makes them suitable for such applications. nih.govtargetmol.com

Enzyme Activity Monitoring: The detection of enzyme products or the change in the probe's environment due to enzymatic activity allows for the monitoring of these crucial biological catalysts. For example, probes have been developed to quantify the selenium content in selenoenzymes. targetmol.commedchemexpress.com

Screening of Tumour-Imaging Probes based on Biomarker Enzymatic Activities

The unique biochemical environment of tumors, often characterized by the overexpression of certain enzymes, provides an opportunity for targeted imaging. Small-molecule inhibitors that bind tightly to these overexpressed proteins in cancer cells can be developed into affinity probes for tumor imaging. nih.gov These probes can be labeled with fluorophores for optical imaging. nih.govnih.gov The development of such probes, including those based on the coumarin scaffold, can aid in the early diagnosis and precise treatment of cancers. nih.govmdpi.com

Role in Lead Compound Identification and Optimization in Drug Discovery

The coumarin scaffold, including derivatives of 7-(hexyloxy)-4-methyl-2H-chromen-2-one, is a privileged structure in medicinal chemistry and drug discovery. researchgate.net These compounds serve as valuable starting points for the identification and optimization of lead compounds for various therapeutic targets.

The versatility of the coumarin core allows for the synthesis of a wide range of derivatives with diverse pharmacological activities. researchgate.netmdpi.com For instance, 4-(bromomethyl)-7-hydroxy-chromen-2-one serves as an important intermediate in the synthesis of novel pharmaceutical compounds. lookchem.com By modifying the substituents on the coumarin ring, chemists can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile. The introduction of a chlorine atom, for example, can enhance metabolic stability and potency. researchgate.net

Structure-Activity Relationship (SAR) Studies for Targeted Therapeutic Development

Structure-activity relationship (SAR) studies are fundamental to the process of rational drug design and development. These studies aim to understand how the chemical structure of a compound influences its biological activity. For coumarin derivatives, SAR studies have been instrumental in identifying key structural features responsible for their therapeutic effects.

A study on 4-methylcoumarin (B1582148) derivatives as anticancer agents revealed that 7,8-dihydroxy-4-methylcoumarins with an alkyl group at the C3 position were the most effective subgroup against several human cancer cell lines. nih.gov Another study on coumarin derivatives as Mcl-1 inhibitors found that 4-trifluoromethyl-6,7-dihydroxycoumarin displayed the most potent inhibitory activity. nih.gov These findings provide valuable insights for the design of more potent and selective anticancer agents. nih.gov The synthesis of hybrid molecules, such as combining the 7-amino-4-methyl-2H-chromen-2-one scaffold with other pharmacologically active moieties, represents a promising strategy for developing new drugs. researchgate.netmdpi.com

Impact of Substitution Pattern on Biological Activity

The biological profile of derivatives based on the 7-(hexyloxy)-4-methyl-2H-chromen-2-one scaffold is profoundly influenced by the nature and position of substituent groups on the coumarin ring. Structure-activity relationship (SAR) studies on related 7-alkoxy-4-methylcoumarins have established clear principles that guide the design of new, more potent, and selective molecules.

Key positions for substitution on the coumarin ring—primarily C3, C4, and the benzene (B151609) ring portion (C5, C6, C8)—serve as handles to modulate the molecule's electronic, steric, and hydrophobic properties. For instance, introducing various functional groups can drastically alter a derivative's interaction with biological targets, leading to enhanced or entirely new activities.

Substitution at the C4-Position: The methyl group at the C4 position is not merely a passive feature. While it helps in preventing unwanted metabolism, replacing it with other groups can fine-tune biological activity. Studies on cytochrome P450 (CYP450) enzyme inhibition, for example, have shown that substituting the 4-methyl group with a more electron-withdrawing group like trifluoromethyl (-CF3) can dramatically increase the catalytic efficiency of O-dealkylation. nih.gov This modification leads to a significant increase in binding affinity (lower KM) and turnover rate (kcat) for enzymes like CYP2B4 and CYP2B6. nih.govnih.gov

Table 1: Impact of C4-Position Substitution on Enzyme Inhibition Activity of 7-Ethoxycoumarin Analogs

| Compound | C4-Substituent | Target Enzyme | Activity (kcat/KM) | Reference |

| 7-Ethoxycoumarin | -H | CYP2B6 | Baseline | nih.gov |

| 7-Ethoxy-4-methylcoumarin | -CH3 | CYP2B6 | ~1.5x increase vs -H | nih.gov |

| 7-Ethoxy-4-(trifluoromethyl)coumarin | -CF3 | CYP2B6 | ~65x increase vs -H | nih.govnih.gov |